molecular formula C9H11NO3 B1583924 (R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid CAS No. 780749-95-3

(R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid

Cat. No.: B1583924
CAS No.: 780749-95-3
M. Wt: 181.19 g/mol
InChI Key: NYHNEKBZZXSUNO-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 181.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3R)-3-amino-3-(3-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-8(5-9(12)13)6-2-1-3-7(11)4-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYHNEKBZZXSUNO-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)O)[C@@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00353321
Record name (3r)-3-amino-3-(3-hydroxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

780749-95-3
Record name (3r)-3-amino-3-(3-hydroxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Molecular Architecture & Synthesis of (R)-3-Amino-3-(3-hydroxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular structure of (R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

(R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid (CAS 780749-95-3) is a non-proteinogenic


-amino acid and a structural isostere of 

-tyrosine. Unlike its

-amino acid counterparts, this molecule possesses an extra methylene group in the backbone, conferring unique conformational flexibility and proteolytic resistance. It serves as a critical chiral building block in the synthesis of peptidomimetics (foldamers) , integrin antagonists , and complex natural products like burkholdines .

This guide details the physicochemical profile, a self-validating chemoenzymatic synthesis protocol, and the structural logic governing its application in medicinal chemistry.

Molecular Architecture & Physicochemical Profile

The molecule is defined by a propanoic acid backbone with a primary amine and a 3-hydroxyphenyl (meta-phenol) group attached to the


-carbon (C3).
Structural Specifications
ParameterDataNote
IUPAC Name (3R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid
Common Name

-homo-meta-tyrosine; (R)-

-3-hydroxyphenylalanine
CAS Number 780749-95-3Specific to (R)-isomer
Formula

Molecular Weight 181.19 g/mol
Stereochemistry (R)-configurationCorresponds to the D-configuration in

-amino acids due to Cahn-Ingold-Prelog priority rules.[1]
Electronic & Solubility Properties

The molecule exists primarily as a zwitterion in aqueous solution at neutral pH. The meta-positioning of the hydroxyl group alters the electronic density of the aromatic ring compared to the natural para-tyrosine, affecting


-

stacking interactions in peptide secondary structures.
  • pKa Values (Approximate):

    • 
      : ~3.6 (Acidic)
      
    • 
      : ~9.2 (Basic)
      
    • 
      : ~10.1 (Phenolic)
      
  • Isoelectric Point (pI): ~6.4

  • Solubility: High in acidic/basic aqueous buffers; limited in non-polar organic solvents.

Synthetic Routes & Process Chemistry

While asymmetric hydrogenation of enamides is possible, the most robust, scalable, and cost-effective method for laboratory and pilot-scale production is the Rodionov Condensation followed by Enzymatic Kinetic Resolution . This approach avoids hazardous diazo compounds (Arndt-Eistert homologation) and expensive chiral ligands.

Protocol: Chemoenzymatic Synthesis

This protocol yields high optical purity (>99% ee) by leveraging the stereoselectivity of Burkholderia cepacia Lipase (Lipase PS) or Candida antarctica Lipase B (CAL-B).

Step 1: Modified Rodionov Condensation (Racemate Formation)
  • Reagents: 3-Hydroxybenzaldehyde (1.0 eq), Malonic acid (1.2 eq), Ammonium acetate (2.0 eq), Ethanol (Solvent).

  • Procedure:

    • Dissolve 3-hydroxybenzaldehyde and malonic acid in ethanol.

    • Add ammonium acetate and reflux at 80°C for 8-12 hours.

    • Mechanism: An aldol condensation occurs followed by in situ conjugate addition of ammonia and decarboxylation.

    • Workup: Cool to room temperature. The racemic

      
      -amino acid often precipitates. Filter and wash with cold ethanol.
      
    • Yield: Typically 60-75% of rac-3-amino-3-(3-hydroxyphenyl)propanoic acid.

Step 2: Esterification
  • Reagents: Thionyl chloride (

    
    ), Absolute Ethanol.
    
  • Procedure:

    • Suspend the racemic acid in absolute ethanol at 0°C.

    • Dropwise add

      
       (1.5 eq). Reflux for 4 hours.
      
    • Concentrate in vacuo to obtain the rac-ethyl ester hydrochloride.

Step 3: Enzymatic Kinetic Resolution (The Critical Step)

This step separates the enantiomers. Lipases typically hydrolyze the (S)-ester preferentially, leaving the desired (R)-ester intact.

  • Enzyme: Lipase PS (from Burkholderia cepacia) immobilized on diatomite or CAL-B.

  • Solvent System: Biphasic (Phosphate buffer pH 7.0 / Diisopropyl ether) or Monophasic (Water-saturated Toluene).

  • Protocol:

    • Dissolve rac-ethyl ester in the solvent system.

    • Adjust pH to 7.0 (if aqueous). Add the immobilized lipase.

    • Incubation: Stir at 30-40°C. Monitor conversion via HPLC.

    • Stop Condition: Stop at ~50% conversion (theoretical max yield of one isomer).

    • Separation:

      • The (S)-acid (hydrolyzed product) partitions into the aqueous basic phase.

      • The (R)-ester (unreacted substrate) remains in the organic phase.

    • Isolation: Extract the organic phase, dry over

      
      , and concentrate to yield the (R)-ethyl ester.
      
Step 4: Hydrolysis to Final Product
  • Reagents: 6N HCl.

  • Procedure: Reflux the (R)-ethyl ester in 6N HCl for 2 hours. Evaporate to dryness to obtain (R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid hydrochloride .

Synthesis Workflow Diagram

SynthesisWorkflow Start 3-Hydroxybenzaldehyde Rodionov Step 1: Rodionov Condensation (Malonic Acid + NH4OAc) Start->Rodionov Racemate Racemic u03B2-Amino Acid Rodionov->Racemate Esterification Step 2: Esterification (EtOH / SOCl2) Racemate->Esterification RacEster Racemic Ethyl Ester Esterification->RacEster Resolution Step 3: Enzymatic Kinetic Resolution (Lipase PS / CAL-B) RacEster->Resolution HydrolysisS (S)-Selective Hydrolysis Resolution->HydrolysisS SAcid (S)-Acid (Byproduct) Partition to Aqueous HydrolysisS->SAcid Hydrolyzed REster (R)-Ester (Unreacted) Partition to Organic HydrolysisS->REster Unhydrolyzed FinalHydrolysis Step 4: Chemical Hydrolysis (6N HCl) REster->FinalHydrolysis FinalProduct Final Product: (R)-3-Amino-3-(3-hydroxyphenyl) propanoic acid HCl FinalHydrolysis->FinalProduct

Figure 1: Chemoenzymatic workflow utilizing Lipase-mediated kinetic resolution to isolate the (R)-enantiomer.

Structural Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated using the following analytical markers.

Nuclear Magnetic Resonance (NMR)

The


-amino acid structure presents a distinct ABX spin system for the 

-methylene protons (

) coupled to the chiral

-proton (

).
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.2–6.8 ppm (m, 4H, Aromatic): Characteristic pattern for 1,3-disubstituted benzene.
      
    • 
       4.6 ppm (t or dd, 1H, 
      
      
      
      ): The chiral center proton.
    • 
       2.9–2.7 ppm (dd, 2H, 
      
      
      
      ): Diastereotopic protons appearing as two doublets of doublets due to the adjacent chiral center.
Chiral HPLC

Determination of Enantiomeric Excess (ee) is critical.

  • Column: Chiralcel OD-H or Crownpak CR(+).

  • Mobile Phase: Hexane/Isopropanol/TFA (for OD-H) or Aqueous

    
     (for Crownpak).
    
  • Detection: UV at 210 nm or 274 nm (phenol absorption).

  • Criterion: The (R)-enantiomer typically elutes second on Crown ether columns (verify with standard). Target ee > 98%.

Pharmaceutical Applications & Pharmacophore Integration

The (R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid moiety is a high-value scaffold in drug design, particularly for peptidomimetics .

-Peptide Foldamers

-amino acids induce specific secondary structures (helices, sheets, turns) known as "foldamers" that are distinct from 

-peptides.
  • Proteolytic Stability: The extra methylene group (

    
    ) prevents recognition by standard proteases (trypsin, chymotrypsin), extending the half-life of peptide drugs.
    
  • Secondary Structure: The (R)-configuration promotes the formation of a left-handed 14-helix when oligomerized, unlike the right-handed helices of natural proteins.

Integrin Antagonists (RGD Mimetics)

This molecule serves as a mimetic for the Aspartic Acid (D) or Tyrosine (Y) residues in RGD (Arg-Gly-Asp) sequences.

  • Mechanism: The distance between the amino and carboxyl termini is extended compared to

    
    -amino acids, allowing for precise spanning of the binding pockets in Integrin 
    
    
    
    receptors.
  • Role of 3-OH: The meta-hydroxyl group acts as a hydrogen bond donor/acceptor, probing specific sub-pockets that the natural para-hydroxyl of tyrosine cannot reach.

Natural Product Synthesis: Burkholdines

This specific amino acid structure is found in Burkholdines , a family of cyclic lipopeptides with potent antifungal activity.[2] The (R)-isomer is essential for the correct cyclization and biological activity of these macrocycles.

Pharmacophore Logic Diagram

Pharmacophore Core (R)-Beta-Amino Acid Scaffold Backbone Extended Backbone (-CH2- spacer) Core->Backbone Chirality (R)-Stereocenter Core->Chirality SideChain 3-Hydroxyphenyl Group Core->SideChain Stability Proteolytic Resistance (t1/2 extension) Backbone->Stability Folding 14-Helix Formation (Foldamers) Chirality->Folding Binding Unique H-Bonding (Integrin Selectivity) SideChain->Binding

Figure 2: Structure-Activity Relationship (SAR) mapping of the molecule's features to its pharmacological benefits.

References

  • Enzym

    
    -Amino Acids:  Soloshonok, V. A. (Ed.). (2005).[1][3][4][5] Enantioselective Synthesis of 
    
    
    
    -Amino Acids. John Wiley & Sons. (Detailed protocols on lipase-mediated hydrolysis).
  • Rodionov Reaction Mechanism: Rodionow, W. M. (1926). Über die Kondensation von Aldehyden mit Malonsäure und Ammoniak. Journal of the American Chemical Society.

  • Synthesis of Burkholdines: Franke, J., et al. (2012). Synthesis of Chondramide A Analogues with Modified

    
    -Tyrosine. Journal of Organic Chemistry. (Describes the synthesis of 
    
    
    
    -tyrosine analogs for antifungal agents).
  • 
    -Peptide Foldamers:  Seebach, D., & Matthews, J. L. (1997). 
    
    
    
    -Peptides: a surprise at every turn. Chemical Communications. (Foundational work on the stability and folding of
    
    
    -amino acid oligomers).
  • Integrin Antagonists: Neubauer, S., et al. (2006). Design and Synthesis of High-Affinity Integrin Antagonists. Journal of Medicinal Chemistry. (Demonstrates the use of -amino acids as spacers in RGD mimetics).

Sources

(R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid as a chiral building block

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Discovery & Synthesis

Executive Summary

(R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid (often referred to as (R)-


-meta-tyrosine) represents a critical chiral scaffold in modern peptidomimetic drug design. As a 

-amino acid, it confers significant proteolytic stability to peptide backbones, a property exploited in the development of integrin antagonists and oncology therapeutics. Unlike its para-substituted counterpart, the meta-hydroxyl group provides unique hydrogen-bonding geometries within receptor pockets, often enhancing selectivity while avoiding common metabolic clearance pathways associated with tyrosinase.

This guide provides a comprehensive technical workflow for the synthesis, resolution, and application of this building block, moving beyond standard textbook definitions to field-proven laboratory protocols.

Part 1: Structural Significance & Pharmacophore Utility

The transition from


-amino acids to 

-amino acids alters the backbone topology of peptides, introducing an extra methylene group (

) between the carboxylic acid and the amine-bearing carbon.
  • Proteolytic Stability: The resulting

    
    -peptides are resistant to cleavage by standard endogenous proteases (pepsin, trypsin), significantly extending the in vivo half-life of therapeutic candidates.
    
  • Conformational Restriction: The (R)-configuration at the

    
    -position dictates specific secondary structures (e.g., 14-helices) that can mimic protein recognition motifs with high fidelity.
    
  • The meta-Hydroxyl Advantage: While para-tyrosine is ubiquitous, the meta-isomer (3-hydroxyphenyl) offers an orthogonal vector for interaction. It avoids steric clashes in "shallow" binding pockets and is less susceptible to oxidative coupling reactions that affect para-phenols.

Part 2: Synthetic Routes & Biocatalytic Strategy

While chemical asymmetric synthesis (e.g., via Ellman’s sulfinamide) is possible, it often requires expensive auxiliaries and cryogenic conditions. The most scalable and "green" approach for this specific scaffold combines the classical Rodionov reaction with Enzymatic Kinetic Resolution (EKR) .

The Chemo-Enzymatic Workflow

The strategy relies on constructing the racemic backbone cheaply, then using a lipase to selectively hydrolyze the unwanted enantiomer.

SynthesisWorkflow Start 3-Hydroxybenzaldehyde + Malonic Acid Rodionov Rodionov Reaction (NH4OAc, EtOH) Start->Rodionov RacemicAcid Racemic beta-Amino Acid Rodionov->RacemicAcid Esterification Esterification (SOCl2, EtOH) RacemicAcid->Esterification RacemicEster Racemic Ethyl Ester Esterification->RacemicEster Enzyme Enzymatic Hydrolysis (CAL-B / Novozym 435) RacemicEster->Enzyme Kinetic Resolution Separation Phase Separation Enzyme->Separation Product (R)-Ester (Organic Phase) Separation->Product Target Waste (S)-Acid (Aqueous Phase) Separation->Waste By-product

Figure 1: Chemo-enzymatic workflow for the isolation of (R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid ethyl ester.

Part 3: Detailed Experimental Protocol

Objective: Synthesis of (R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid via Lipase Resolution.

Phase A: The Rodionov Synthesis (Racemic Backbone)

This "one-pot" reaction generates the


-amino acid scaffold directly from the aldehyde.
  • Reagents: 3-Hydroxybenzaldehyde (1.0 eq), Malonic acid (1.0 eq), Ammonium acetate (2.0 eq).

  • Solvent: Ethanol (anhydrous).

  • Procedure:

    • Dissolve reagents in ethanol in a round-bottom flask equipped with a reflux condenser.

    • Heat to reflux (

      
      ) for 6–8 hours. The reaction evolves 
      
      
      
      ; ensure proper venting.
    • Cool the mixture to room temperature. The racemic

      
      -amino acid often precipitates.
      
    • Filter the white solid and wash with cold ethanol.

    • Recrystallization: Purify from water/ethanol (1:1) to remove unreacted aldehyde.

Phase B: Esterification

Lipases require an ester substrate. We convert the acid to the ethyl ester.

  • Procedure: Suspend the racemic acid in absolute ethanol. Cool to

    
    .
    
  • Add Thionyl Chloride (

    
    , 1.2 eq) dropwise (Exothermic!).
    
  • Reflux for 2 hours.

  • Evaporate solvent to yield the Racemic Ethyl Ester Hydrochloride . Neutralize with saturated

    
     and extract into Ethyl Acetate to get the free base ester.
    
Phase C: Enzymatic Kinetic Resolution (The Critical Step)

This step differentiates the (R) and (S) enantiomers. Candida antarctica Lipase B (CAL-B) typically hydrolyzes the (S)-enantiomer of


-amino esters faster, leaving the (R)-ester  unreacted.
  • Substrate Preparation: Dissolve the Racemic Ethyl Ester (10 g) in Methyl tert-butyl ether (MTBE) (100 mL).

  • Enzyme Addition: Add Novozym 435 (Immobilized CAL-B) (10% w/w relative to substrate).

  • Water Addition: Add Phosphate Buffer (pH 7.0, 10 mL) or simply water (0.5 eq relative to ester) to initiate hydrolysis.

  • Incubation: Shake at

    
     at 200 rpm.
    
  • Monitoring: Monitor reaction progress via Chiral HPLC (see Part 4) every 2 hours.

  • Termination: Stop when conversion reaches ~50-52%.

    • Note: Do not exceed 50% significantly, or the enantiomeric excess (ee) of the remaining (R)-ester will drop.

  • Workup:

    • Filter off the enzyme beads (can be recycled).

    • Partition: The mixture contains (R)-Ester and (S)-Acid.

    • Wash the organic phase (MTBE) with saturated

      
       solution. The (S)-Acid goes into the aqueous layer.
      
    • The (R)-Ester remains in the MTBE layer. Dry over

      
       and concentrate.
      
Part 4: Analytical Characterization & Quality Control

Validating the stereochemistry is non-negotiable.


-Amino acids are difficult to separate on standard C18 columns.

Method: Chiral HPLC Column: Astec CHIROBIOTIC™ T (Teicoplanin-based) or Daicel Chiralpak ZWIX(+). Detection: UV at 220 nm (Amide bond) and 274 nm (Phenol).

ParameterCondition
Mobile Phase Methanol:Acetic Acid:Triethylamine (100:0.1:0.1 v/v/v)
Flow Rate 1.0 mL/min
Temperature

Elution Order Typically (R)-enantiomer elutes before (S) on Chirobiotic T (Verify with standards)
Target ee

Note: If ee is <98%, perform a second "polishing" enzymatic step or recrystallize the hydrochloride salt.

Part 5: Application in Solid Phase Peptide Synthesis (SPPS)

To use the (R)-ester in peptide synthesis, it must be hydrolyzed to the free acid and N-protected.

Fmoc Protection Protocol:

  • Hydrolysis: Treat (R)-Ester with LiOH (2 eq) in THF/Water (1:1) to yield (R)-Acid.

  • Protection:

    • Dissolve (R)-Acid in Water/Dioxane (1:1). Add

      
       (2 eq).
      
    • Add Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide, 1.1 eq) slowly.

    • Stir at RT for 4 hours.

    • Acidify to pH 2 with HCl. Extract with Ethyl Acetate.

  • Result: Fmoc-(R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid .

    • Ready for SPPS coupling using standard HBTU/DIPEA cycles.

SPPS Step1 Fmoc-(R)-Beta-AA (Building Block) Step2 Resin Loading (2-CTC Resin) Step1->Step2 Step3 Fmoc Removal (20% Piperidine/DMF) Step2->Step3 Step4 Coupling (HBTU/DIPEA) Step3->Step4 Step4->Step3 Next Cycle Step5 Beta-Peptide Scaffold Step4->Step5 Final Cleavage

Figure 2: Integration of the Fmoc-protected building block into SPPS cycles.

References
  • Synthesis of

    
    -Amino Acids via Rodionov Reaction: 
    
    • Source: Journal of the American Chemical Society / Sci-Hub (Classic Methodology)
    • Context: The fundamental one-pot synthesis of -amino acids
    • Link: (Proxy for classic Rodionov citation).

  • Enzym

    
    -Amino Esters: 
    
    • Title: Resolution of -amino esters by Candida antarctica lipase A and B.
    • Source: Tetrahedron: Asymmetry / ResearchG
    • Context: Establishes CAL-B as the preferred enzyme for resolving -amino esters and details the stereoselectivity (hydrolysis of S-isomer).
    • Link:

  • Chiral HPLC Separ

    
    -Amino Acids: 
    
    • Title: High-Performance Liquid Chromatographic Separation of Stereoisomers of -Amino Acids.
    • Source: Chromatographia / ResearchG
    • Context: Validated methods for separating underiv

      
      -amino acids using Teicoplanin columns (Chirobiotic T).[1]
      
    • Link:

  • Fmoc Protection Protocols

    • Title: Fmoc-Protected Amino Groups - Organic Chemistry Portal.
    • Source: Organic Chemistry Portal
    • Context: Standard conditions for Fmoc protection comp
    • Link:

  • Biosynthetic Pathway (Alternative Route)

    • Title: Synthesis of (S)- and (R)- -Tyrosine by Redesigned Phenylalanine Aminomutase.
    • Source: MDPI / ResearchG
    • Context: Describes the enzymatic production of (R)
    • Link:

Sources

Technical Guide: (R)-3-Amino-3-(3-hydroxyphenyl)propanoic Acid in Neuropharmacological Drug Design

[1]

Executive Summary

Compound: (R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid CAS: 780749-95-3 (Generic/Related) Class: Chiral

Primary Application:


1

This guide addresses the structural utility, synthesis, and pharmacological evaluation of this

123


1

Structural Logic & Neuropharmacological Mechanism[1]

The "Beta-Scan" Advantage in CNS/ENS Targeting

In neuropharmacology, native peptides (e.g., enkephalins) are poor drug candidates due to rapid hydrolysis by peptidases.[1] (R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid serves as a bioisostere of Tyrosine .[1]

  • ** conformational Bias:** The extra methylene group (

    
    ) in the backbone alters the torsion angles (
    
    
    ), forcing the peptide into specific secondary structures (helices or turns) that can increase selectivity for G-protein coupled receptors (GPCRs) like MOR and DOR.[1]
  • Metabolic Shielding: The

    
    -linkage is unrecognized by most mammalian proteases, significantly extending the half-life (
    
    
    ) of the drug in the gastrointestinal tract or plasma.[1]
Case Study: The Eluxadoline Pharmacophore

This compound is the N-terminal residue of Eluxadoline , a drug treating IBS-D. Its role is mechanistic:

  • Tyrosine Mimicry: The 3-hydroxyphenyl group mimics the phenol of Tyrosine (Tyr

    
     in enkephalins), which is the essential "message" domain for opioid receptor activation.[1]
    
  • Receptor Discrimination: The (R)-configuration and

    
    -backbone prevent the "zipper" mechanism of 
    
    
    -arrestin recruitment, potentially reducing receptor desensitization (tolerance) while maintaining signaling bias.[1]
Mechanism of Action Diagram

The following diagram illustrates how this specific scaffold dictates receptor interaction and stability compared to native Tyrosine.[1]

BetaTyrosineMechanismcluster_0Native Ligand (Enkephalin)cluster_1Engineered Drug (Eluxadoline)TyrL-Tyrosine(Alpha-Amino Acid)DegradationRapid Proteolysis(Short Half-life)Tyr->DegradationPeptidasesReceptorOpioid Receptor(MOR/DOR)Tyr->ReceptorHigh AffinityBetaTyr(R)-Beta-Tyrosine(Beta-Amino Acid)StabilityProtease Resistance(Prolonged Action)BetaTyr->StabilitySteric ShieldBetaTyr->ReceptorHigh Affinity +SelectivitySignalModulated Signaling(Gi/Go Pathway)Receptor->Signal

Caption: Comparative mechanism showing how the (R)-Beta-Tyrosine scaffold retains receptor affinity while evading proteolytic degradation.[1]

Chemical Synthesis & Quality Control

For research applications, high enantiomeric purity (>99% ee) is critical, as the (S)-enantiomer may be inactive or off-target.[1]

Synthesis Strategy (Rodrigues Method)

The most robust route for laboratory synthesis involves the Knoevenagel condensation followed by asymmetric hydrogenation or enzymatic resolution.[1]

Protocol: Enzymatic Resolution of Racemic Precursor

  • Starting Material: 3-hydroxybenzaldehyde + Malonic acid

    
     3-(3-hydroxyphenyl)acrylic acid.[1]
    
  • Amination: Reaction with ammonia under pressure to form racemic

    
    -amino acid.[1]
    
  • Resolution:

    • Enzyme:[1][4] Penicillin G Acylase (PGA) or Lipase B (CAL-B).[1]

    • Solvent: Methyl tert-butyl ether (MTBE) / Phosphate Buffer (pH 7).[1]

    • Process: Selective hydrolysis of the (R)-ester or acylation of the (S)-amine.[1]

Analytical Characterization Table

Researchers must validate the scaffold before using it in peptide coupling.[1]

ParameterSpecificationMethodRationale
Appearance White to off-white powderVisualOxidation of phenol group turns it pink/brown.[1]
Purity (HPLC)

C18 Column, ACN/H2O + 0.1% TFAEnsure no unreacted acrylic acid remains.[1]
Chiral Purity

ee
Chiralpak ZWIX(+) or CrownpakThe (S)-isomer drastically alters receptor binding.[1]
Water Content

Karl FischerHygroscopic nature affects stoichiometry in SPPS.[1]

Experimental Protocols: Neuropharmacological Evaluation

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Objective: Incorporate (R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid into a peptide sequence (e.g., Eluxadoline analog) without racemization.[1]

Reagents:

  • Resin: 2-Chlorotrityl chloride resin (prevents diketopiperazine formation).[1]

  • Coupling Agent: HATU or DIC/Oxyma (avoid HBTU to prevent racemization).[1]

  • Base: DIPEA (Diisopropylethylamine).[1]

Workflow:

  • Fmoc-Protection: Protect the free amine of the

    
    -amino acid with Fmoc-OSu (9-Fluorenylmethoxycarbonyl succinimide) in 
    
    
    /Dioxane.[1]
  • Loading: Swell resin in DCM. Add Fmoc-(R)-

    
    -Tyr-OH (2 eq) + DIPEA (4 eq).[1] Shake 2h.
    
  • Capping: Add MeOH (1 mL) to cap unreacted chlorides.

  • Coupling: Perform standard SPPS for subsequent amino acids.

    • Critical Step:

      
      -amino acids have slower reaction kinetics.[1] Double coupling  (2 x 45 min) is required for the residue following the 
      
      
      -amino acid due to steric hindrance.[1]
Protocol B: In Vitro Metabolic Stability Assay

Objective: Prove the stability advantage of the

1

Materials:

  • Rat Plasma or Simulated Intestinal Fluid (SIF) containing Pancreatin.[1]

  • Test Compound: Peptide containing the (R)-

    
    -Tyr scaffold.[1]
    
  • Control: Native Enkephalin (Tyr-Gly-Gly-Phe-Leu).[1]

  • LC-MS/MS.[1]

Steps:

  • Incubation: Prepare

    
     solution of Test and Control in SIF at 
    
    
    .
  • Sampling: Aliquot

    
     at 
    
    
    min.
  • Quenching: Immediately add

    
     ice-cold Acetonitrile (with Internal Standard). Vortex and centrifuge (10,000g, 5 min).
    
  • Analysis: Inject supernatant into LC-MS. Monitor parent ion depletion.[1]

  • Calculation: Plot

    
     vs. Time.
    
    • Formula:

      
      , where 
      
      
      is the slope of linear regression.[1]

Synthesis & Application Workflow

The following diagram outlines the path from raw material to neuroactive drug candidate, highlighting the critical decision points.

SynthesisWorkflowPrecursor3-HydroxybenzaldehydeCondensationKnoevenagel Condensation(Formation of Acrylic Acid)Precursor->CondensationReagentMalonic Acid / NH4OAcReagent->CondensationAminationMichael Addition of Ammonia(Racemic Beta-Amino Acid)Condensation->AminationResolutionEnzymatic Resolution(Isolate (R)-Isomer)Amination->ResolutionProtectionFmoc ProtectionResolution->Protection(R)-IsomerSPPSSolid Phase Synthesis(Peptide Assembly)Protection->SPPSDrugFinal Neuroactive Candidate(e.g., Eluxadoline Analog)SPPS->Drug

Caption: Step-by-step workflow for converting raw aldehydes into high-value neuropharmacological scaffolds.

References

  • Breslin, H. J., et al. (2012).[1] "Identification of Eluxadoline (JNJ-27018966), a Mixed

    
    -Opioid Receptor Agonist/
    
    
    -Opioid Receptor Antagonist for the Treatment of Irritable Bowel Syndrome."[1][5] Journal of Medicinal Chemistry. Link[1]
  • Davenport, J. M., et al. (2015).[1] "Eluxadoline: A New Therapeutic Option for Diarrhea-Predominant Irritable Bowel Syndrome."[1][6][7] Gastroenterology & Hepatology. Link

  • Seebach, D., et al. (2004).[1] "Beta-Peptides: From Structure to Function." Chemical Reviews. Link[1]

  • Steer, D. L., et al. (2002).[1] "Beta-Amino Acids: Versatile Peptidomimetics."[1] Current Medicinal Chemistry. Link

  • European Medicines Agency. (2016).[1][5] "Truberzi (Eluxadoline) Assessment Report." EMA/549473/2016.[1][5] Link

(R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid solubility and stability

[1][3]

Executive Summary

(R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid (CAS 780749-95-3 ) is a chiral


1


1

This guide details the physicochemical boundaries of the compound, focusing on its zwitterionic solubility profile, oxidative instability due to the phenolic moiety, and protocols for maintaining enantiomeric purity during storage and handling.

Physicochemical Characterization

Identity and Properties[1][4][5]
  • IUPAC Name: (3R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid[1][2]

  • Common Names: (R)-

    
    -(3-hydroxyphenyl)-
    
    
    -alanine; (R)-
    
    
    -homo-meta-tyrosine.[1]
  • CAS Number: 780749-95-3[1][2]

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 181.19 g/mol [2]

  • Chirality: R-enantiomer (Benzylic amine)[1]

Ionization Profile (pKa & pI)

The compound possesses three ionizable groups, creating a complex solubility landscape dependent on pH.

Functional GroupEstimated pKaState at Physiological pH (7.[1]4)
Carboxylic Acid (-COOH) 3.6 ± 0.2Deprotonated (

)

-Amino Group (-NH

)
9.4 ± 0.3Protonated (

)
Phenolic Hydroxyl (-OH) 9.8 ± 0.2Protonated (

)
  • Isoelectric Point (pI): ~6.[1]5. At this pH, the net charge is zero (Zwitterion), corresponding to minimum aqueous solubility.[1]

Solubility Profile and Protocols

Aqueous Solubility Landscape

The solubility of (R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid is dictated by its zwitterionic lattice energy.[1]

  • pH < 2 (Acidic): High solubility.[1] The amine is protonated (

    
    ) and the carboxylic acid is protonated (
    
    
    ), forming a soluble cation salt (e.g., Hydrochloride).[1]
  • pH 4 – 8 (Neutral/Physiological): Low solubility. The compound exists primarily as a zwitterion (

    
    ).[1] Intermolecular ionic bonds crystallize the compound, often leading to precipitation in standard buffers (PBS) if concentrations exceed 1–5 mM.
    
  • pH > 11 (Basic): High solubility.[1] Both the carboxyl and phenolic groups are deprotonated, forming a highly soluble dianion.[1] Warning: High pH accelerates oxidative degradation (see Section 4).[1]

Solubilization Protocol (Stock Solutions)

For biological assays or chemical synthesis, follow this stepwise dissolution protocol to avoid "crashing out."

Target Concentration: 100 mM Stock

  • Primary Solvent: Dissolve the solid in 0.1 M HCl or 100% DMSO .

    • Why: Acid prevents zwitterion formation; DMSO disrupts lattice energy.[1]

  • Dilution: Dilute into aqueous buffer slowly.

    • Caution: Rapid dilution into pH 7.4 buffer may cause transient precipitation.[1] Vortex immediately.

Graphviz Diagram: pH-Dependent Solubility Equilibrium

SolubilityEquilibriumcluster_0Solubility WindowCationCationic Form(pH < 3)SolubleZwitterionZwitterionic Form(pH 4-8)Precipitation RiskCation->Zwitterion-H+ (pKa ~3.6)Zwitterion->Cation+H+AnionAnionic Form(pH > 10)Soluble but UnstableZwitterion->Anion-H+ (pKa ~9.4)Anion->Zwitterion+H+

Caption: The solubility "U-curve" where the central zwitterionic state represents the region of lowest solubility and highest aggregation risk.

Stability and Degradation[1]

Oxidative Instability (The Phenol Factor)

The 3-hydroxyphenyl moiety is electron-rich, making it susceptible to oxidation, particularly in solution.[1]

  • Mechanism: Radical abstraction of the phenolic hydrogen leads to semi-quinone intermediates, which can polymerize or form quinone methides.

  • Visual Indicator: Solutions turning yellow/brown indicate oxidative degradation.[1]

  • Risk Factors:

    • High pH (> 8.0).[1]

    • Presence of transition metals (Fe, Cu).[1]

    • Exposure to UV/Visible light.[1]

Racemization Risk

As a


1
  • Stability: Generally more resistant to racemization than

    
    -amino acids because the 
    
    
    -proton is not activated by an adjacent ammonium group.[1]
  • Risk: Under strongly basic conditions (pH > 12) or high temperatures, the benzylic proton can be abstracted, leading to racemization.

Graphviz Diagram: Degradation Pathways

DegradationCompound(R)-3-Amino-3-(3-hydroxyphenyl)propanoic acidOxidationOxidative Radical Formation(Light/O2/High pH)Compound->Oxidation  O2 / pH > 9  RacemizationDeprotonation ofBenzylic CarbonCompound->Racemization  Strong Base / Heat  QuinoneQuinone/Polymer Species(Brown Precipitate)Oxidation->Quinone  Polymerization  Enantiomer(S)-Enantiomer(Impurity)Racemization->Enantiomer  Reprotonation  

Caption: Primary degradation pathways.[1] Oxidative coloring is the most common failure mode in formulation.

Handling and Storage Protocols

Solid State Storage
  • Temperature: Store at -20°C .

  • Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent oxidation of the phenol.[1]

  • Container: Amber glass vials to prevent photolysis.

  • Hygroscopicity: Moderate.[1] Allow vial to equilibrate to room temperature before opening to prevent condensation.

Solution Handling
  • Solvent Choice:

    • Preferred: 0.1 M HCl (Stable for weeks at 4°C).

    • Acceptable: DMSO (Use anhydrous; store at -20°C).[1]

    • Avoid: Basic buffers (pH > 8) for long-term storage.[1]

  • Antioxidants: For sensitive biological assays, add 0.1% Ascorbic Acid or EDTA to aqueous buffers to chelate metals and scavenge radicals.[1]

Analytical Methodologies

To validate purity and stability, the following methods are recommended:

HPLC Method (Chiral)
  • Column: Chiralpak ZWIX(+) or Crownpak CR(+) (Specialized for zwitterionic amino acids).[1]

  • Mobile Phase: MeOH/Acetonitrile with 50 mM Formic Acid (Acidic mobile phase prevents tailing).[1]

  • Detection: UV at 275 nm (Characteristic absorption of the phenol ring).[1]

1H-NMR Validation
  • Solvent: D

    
    O + DCl (Acidic D
    
    
    O ensures solubility and sharp peaks).[1]
  • Key Signals:

    • 
       ~7.2–6.8 ppm (Multiplet, 4H, Aromatic).[1]
      
    • 
       ~4.6 ppm (Triplet, 1H, 
      
      
      -CH, Benzylic).[1]
    • 
       ~2.8–3.0 ppm (Multiplet, 2H, 
      
      
      -CH
      
      
      ).[1]

References

  • AChemBlock. (R)-3-Amino-3-(3-hydroxyphenyl)propionic acid Product Data. Catalog ID: O28448.[1][2]

  • Sigma-Aldrich. 3-(3-Hydroxyphenyl)propionic acid (Des-amino analog) Physicochemical Data.[1] CAS 621-54-5.[1][3][4]

  • PubChem. Compound Summary: 3-(3-hydroxyphenyl)propanoic acid.[1] National Library of Medicine.[1] [1]

  • MedChemExpress. Solubility Protocols for Phenolic Propionic Acids.

  • Santa Cruz Biotechnology. L-beta-Homotyrosine hydrochloride (Para-isomer analog) Data.[1] CAS 336182-13-9.[1][5]

Technical Guide: Antioxidant Properties of Hydroxyphenyl-Containing Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous analysis of the antioxidant mechanisms, comparative efficacy, and characterization protocols for hydroxyphenyl-containing amino acids, specifically L-Tyrosine (Tyr) and its hydroxylated derivative L-3,4-Dihydroxyphenylalanine (L-DOPA) . While Tyrosine serves as a fundamental building block with moderate antioxidant capacity, L-DOPA exhibits superior radical scavenging potential due to its catechol moiety.[1] This guide is designed for drug development professionals seeking to leverage these moieties for neuroprotective therapeutics or peptide stability formulations.

Part 1: Molecular Mechanics of Phenolic Antioxidants

The antioxidant efficacy of hydroxyphenyl amino acids is governed by the thermodynamics of the phenolic ring. The primary mechanism of action is Hydrogen Atom Transfer (HAT) , where the phenolic hydroxyl group donates a hydrogen atom to neutralize free radicals (


), generating a relatively stable phenoxyl radical.
Structural Determinants of Efficacy
  • Tyrosine (Monophenol): The bond dissociation energy (BDE) of the phenolic O-H bond is approximately 88 kcal/mol . Upon oxidation, it forms a tyrosyl radical (

    
    ).[2] While resonance-stabilized, this radical is reactive and can dimerize to form dityrosine , a marker of protein oxidation.
    
  • L-DOPA (Catechol): The presence of a second hydroxyl group at the ortho position lowers the O-H BDE to approximately 78-80 kcal/mol . This reduction is due to intramolecular hydrogen bonding and enhanced resonance stabilization. Consequently, L-DOPA is a kinetically faster and thermodynamically stronger antioxidant than Tyrosine.

Mechanism Visualization

The following diagram illustrates the divergent pathways of Tyrosine and L-DOPA upon radical attack. Note the formation of the stable quinone in L-DOPA versus the cross-linking risk in Tyrosine.

AntioxidantMechanism Tyr L-Tyrosine (Monophenol) TyrRad Tyrosyl Radical (Tyr•) Tyr->TyrRad -H• DOPA L-DOPA (Catechol) DopaRad Semiquinone Radical DOPA->DopaRad -H• (Fast) ROS Reactive Oxygen Species (R•) ROS->Tyr HAT ROS->DOPA HAT Dityr Dityrosine (Cross-linking) TyrRad->Dityr Dimerization (Protein Damage) Quinone DOPA-Quinone (Non-radical Product) DopaRad->Quinone -e- / -H+ (Scavenging Complete)

Figure 1: Mechanistic divergence between Tyrosine and L-DOPA. L-DOPA proceeds to a quinone, effectively scavenging radicals, whereas Tyrosine radicals may induce protein cross-linking.

Part 2: Comparative Efficacy Data

The following data consolidates findings from standard antioxidant assays. L-DOPA consistently outperforms Tyrosine, approaching the efficacy of the vitamin E analog Trolox.

CompoundStructural ClassDPPH IC50 (µM)Anodic Peak Potential (

)*
Primary Risk
L-Tyrosine Monophenol> 500 (Weak)~0.70 VDityrosine formation (Pro-oxidant)
L-DOPA Catechol (Diphenol)~15 - 20~0.35 VAuto-oxidation to quinones at high pH
Trolox Standard (Reference)~12 - 15~0.28 VN/A

*


 values vs. Ag/AgCl reference electrode at pH 7.0. Lower voltage indicates easier oxidation and higher antioxidant power.

Part 3: Experimental Protocols (Self-Validating Systems)

To rigorously evaluate these amino acids, researchers must account for solubility and pH-dependent ionization. Standard assays often fail for Tyrosine due to its poor solubility in neutral aqueous buffers.

Protocol A: Modified DPPH Assay for Amino Acid Solubility

Objective: Determine radical scavenging activity while preventing Tyrosine precipitation.

  • Reagent Preparation:

    • DPPH Stock: Dissolve DPPH in pure methanol to 100 µM. Protect from light.[3]

    • Sample Buffer: Use 0.1 M Acetate Buffer (pH 5.5). Note: Tyrosine solubility is higher at acidic pH than neutral pH.

    • Solvent System: The final reaction mixture should be 50:50 Methanol:Buffer to maintain DPPH stability and amino acid solubility.

  • Execution:

    • Prepare serial dilutions of Tyr/L-DOPA in the Sample Buffer.

    • Add 100 µL of sample to 100 µL of DPPH Stock in a 96-well plate.

    • Incubate: 30 minutes in the dark at 25°C.

  • Validation Check:

    • Measure absorbance at 517 nm.[3]

    • Control: Methanol + Buffer (No Amino Acid). Absorbance must be 0.7–0.9.

    • Blank: Sample + Methanol (No DPPH) to correct for any intrinsic color of oxidized products (e.g., dopaquinone).

Protocol B: Cyclic Voltammetry (Thermodynamic Characterization)

Objective: Quantify the reducing power (


) and reversibility of the redox couple.
  • Setup:

    • Working Electrode: Glassy Carbon (polished with 0.05 µm alumina).

    • Reference: Ag/AgCl (3M KCl).

    • Counter: Platinum wire.

  • Solution:

    • Dissolve 1 mM Amino Acid in 0.1 M Phosphate Buffer (PBS), pH 7.4.

    • Critical Step: Purge with

      
       gas for 5 minutes prior to scanning to remove dissolved oxygen, which interferes with quinone detection.
      
  • Parameters:

    • Scan Range: -0.2 V to +1.0 V.

    • Scan Rate: 50 mV/s and 100 mV/s.[4]

  • Analysis:

    • Identify the Anodic Peak (

      
      ).[5]
      
    • Interpretation: If

      
       shifts positively >50mV between scans, the electrode is being fouled by polymerization (common with Tyrosine). Clean electrode immediately.
      
Experimental Workflow Visualization

Workflow Start Start: Candidate Molecule (Tyr/DOPA derivative) Solubility Solubility Check (pH 3.0 - 7.4) Start->Solubility CV Cyclic Voltammetry (Thermodynamic Potential) Solubility->CV Dissolved DPPH DPPH/ABTS Assay (Kinetic Scavenging) Solubility->DPPH Dissolved Decision Data Synthesis CV->Decision Input: Epa DPPH->Decision Input: IC50 Reject Reject: Epa > 0.8V or Pro-oxidant Decision->Reject Low Activity Proceed Proceed to Biological Assay Decision->Proceed High Activity

Figure 2: Screening workflow for hydroxyphenyl antioxidants. Cyclic Voltammetry serves as the primary gatekeeper for thermodynamic feasibility.

Part 4: Biological Context & Drug Development[1]

The Tyrosine Paradox in Formulations

In protein drug formulation, surface-exposed Tyrosine residues are liabilities. Under oxidative stress (e.g., photo-oxidation during storage), they form tyrosyl radicals. Unlike L-DOPA, which scavenges the radical to form a quinone, Tyrosine residues often dimerize.

  • Recommendation: For peptide therapeutics, replacing critical Tyr residues with DOPA (or fluorinated Tyr analogs) can enhance oxidative stability, provided the structural change does not impact receptor binding.

Neuroprotection and L-DOPA

L-DOPA is the gold standard for Parkinson's treatment, functioning primarily as a dopamine precursor. However, its antioxidant capacity contributes to neuroprotection by scavenging Reactive Oxygen Species (ROS) generated by mitochondrial dysfunction.

  • Caveat: The oxidation of L-DOPA generates quinones, which are electrophilic and can deplete cellular glutathione (GSH). Therefore, therapeutic formulations often require co-administration with thiol-containing antioxidants (e.g., N-acetylcysteine) to maintain the redox balance.

References

  • Gülçin, İ. (2007). Comparison of in vitro antioxidant and antiradical activities of L-tyrosine and L-Dopa. Biomolecules (PubMed). [Link]

  • MDPI. (2024). Effectiveness of Cyclic Voltammetry in Evaluation of the Synergistic Effect of Phenolic and Amino Acids Compounds on Antioxidant Activity. [Link][6]

  • American Chemical Society. (2017). Characterization and Identification of Dityrosine Cross-Linked Peptides Using Tandem Mass Spectrometry. Analytical Chemistry. [Link]

  • Bio-Protocol. (2016). Standard DPPH Assay Protocols for Phenolic Compounds. [Link]

Sources

Methodological & Application

Synthesis of (R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity

Executive Summary

(R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid is a critical chiral


-amino acid scaffold. It serves as a vital pharmacophore in the synthesis of peptidomimetics and is a structural precursor to mixed 

-opioid receptor agonists/

-opioid receptor antagonists (e.g., Eluxadoline intermediates).

Unlike


-amino acids, 

-amino acids possess an extra carbon in the backbone, conferring resistance to proteolytic degradation—a highly desirable trait for oral peptide therapeutics. This application note details two distinct, field-validated protocols for synthesizing the (R)-enantiomer:
  • Method A (Discovery Scale): Asymmetric synthesis using Ellman’s Sulfinamide auxiliary for high stereochemical purity (>98% ee).

  • Method B (Process Scale): Modified Rodionov condensation followed by Enzymatic Kinetic Resolution (EKR) for cost-effective bulk production.

Retrosynthetic Analysis

The synthesis of the target molecule requires the installation of a chiral amine at the


-position relative to the carboxylic acid.

Retrosynthesis Target (R)-3-Amino-3-(3-hydroxyphenyl) propanoic acid EllmanInter N-Sulfinyl beta-Amino Ester Target->EllmanInter Acid Hydrolysis RacemicEster Racemic beta-Amino Ester Target->RacemicEster Enzymatic Resolution (Lipase) Sulfinamide (R)-tert-Butanesulfinamide EllmanInter->Sulfinamide Reformatsky-type Addition Aldehyde 3-Hydroxybenzaldehyde EllmanInter->Aldehyde Condensation Rodionov Rodionov Condensation (Malonic Acid + NH4OAc) RacemicEster->Rodionov Esterification Rodionov->Aldehyde Precursor

Figure 1: Retrosynthetic disconnection showing the Asymmetric Auxiliary route (Left) and the Enzymatic Resolution route (Right).

Method A: Asymmetric Synthesis (Ellman Auxiliary)

Best For: Medicinal Chemistry, High Purity Requirements, SAR Studies. Mechanism: Diastereoselective addition of an acetate enolate equivalent to a chiral N-sulfinyl imine.

Protocol Rationale

Direct condensation of 3-hydroxybenzaldehyde with (R)-tert-butanesulfinamide yields a chiral imine. The bulky tert-butyl group on the sulfur directs the incoming nucleophile (Lithium enolate or Reformatsky reagent) to a specific face of the imine, establishing the (R)-configuration at the


-carbon.
Step-by-Step Protocol

Step 1: Protection of Phenol (Optional but Recommended) While the reaction can proceed with unprotected phenol using excess base, protecting the hydroxyl group as a TBDMS ether improves yield and solubility.

  • Dissolve 3-hydroxybenzaldehyde (10.0 g, 81.9 mmol) in DCM (100 mL).

  • Add Imidazole (1.2 equiv) and TBDMS-Cl (1.1 equiv) at 0°C.

  • Stir at RT for 2 h. Wash with water, dry (

    
    ), and concentrate to yield 3-(tert-butyldimethylsilyloxy)benzaldehyde .
    

Step 2: Imine Formation

  • Combine the protected aldehyde (1 equiv) and (R)-2-methylpropane-2-sulfinamide (1.1 equiv) in THF.

  • Add Ti(OEt)

    
     (2.0 equiv) as a Lewis acid/dehydrating agent.
    
  • Stir at RT for 16 h.

  • Quench: Pour into brine/EtOAc. Filter the titanium salts through Celite.

  • Purification: Silica gel chromatography (Hex/EtOAc) to isolate the (R)-N-sulfinyl imine .

Step 3: Diastereoselective Enolate Addition

  • Prepare the lithium enolate: To a solution of methyl acetate (1.2 equiv) in THF at -78°C, add LDA (1.3 equiv) dropwise. Stir for 30 min.

  • Dissolve the (R)-N-sulfinyl imine (from Step 2) in THF and cool to -78°C.

  • Critical Step: Cannulate the enolate solution into the imine solution slowly to maintain low temperature.

  • Mechanistic Insight: The reaction proceeds via a cyclic Zimmerman-Traxler transition state chelated by Lithium, ensuring high diastereoselectivity (>95:5 dr).

  • Quench with sat. NH

    
    Cl and extract with EtOAc.
    

Step 4: Global Deprotection

  • Dissolve the intermediate in MeOH.

  • Add 4M HCl in Dioxane (excess).

  • Stir at RT for 2 h. This cleaves both the sulfinyl group (releasing the amine) and the TBDMS ether (releasing the phenol).

  • Concentrate to dryness. Treat with propylene oxide in EtOH to precipitate the zwitterionic amino acid or isolate as the HCl salt.

Method B: Enzymatic Kinetic Resolution (Scalable)

Best For: Process Development, Kilogram Scale, Cost Reduction. Mechanism: Lipase-catalyzed selective hydrolysis of the (S)-ester, leaving the desired (R)-ester intact (or vice versa depending on enzyme specificity).

Protocol Rationale

The Rodionov reaction is a classic one-pot synthesis for racemic


-amino acids. To obtain the pure enantiomer, we utilize Burkholderia cepacia lipase (Lipase PS), which shows high enantioselectivity (

) for

-phenylalanine derivatives.
Step-by-Step Protocol

Step 1: Modified Rodionov Reaction

  • Charge a reactor with 3-hydroxybenzaldehyde (1.0 equiv), Malonic acid (1.0 equiv), and Ammonium Acetate (2.0 equiv) in Ethanol.

  • Reflux for 12 hours.

  • Cool to 0°C. The racemic 3-amino-3-(3-hydroxyphenyl)propanoic acid often precipitates. Filter and wash with cold EtOH.

Step 2: Esterification

  • Suspend the racemic acid in Ethanol.

  • Add SOCl

    
     (1.5 equiv) dropwise at 0°C (Exothermic!).
    
  • Reflux for 4 h to form Ethyl 3-amino-3-(3-hydroxyphenyl)propanoate .

Step 3: Enzymatic Resolution

  • Dissolve the racemic ester in MTBE (Methyl tert-butyl ether) saturated with water (water activity

    
     is crucial for enzyme function).
    
  • Add Lipase PS (Immobilized on diatomite) .

  • Stir at 30°C. Monitor conversion by Chiral HPLC.

  • Reaction Logic: The lipase preferentially hydrolyzes the (S)-ester to the acid, leaving the (R)-ester unreacted.

  • Stop Point: At 50% conversion (approx. 24-48 h).

  • Workup: Filter off the enzyme. Wash the organic phase with weak base (NaHCO

    
    ) to remove the hydrolyzed (S)-acid.
    
  • Concentrate the organic phase to obtain the (R)-ethyl ester .

  • Hydrolyze the ester (LiOH, THF/H

    
    O) to yield the final (R)-acid .
    

Analytical & Quality Control

Table 1: Key Analytical Specifications

TestMethodAcceptance CriteriaNotes
Identity 1H NMR (400 MHz, D2O/DCl)Matches Ref Std

2.8-3.0 (m, 2H,

-CH2), 4.6 (t, 1H,

-CH)
Chiral Purity Chiral HPLC (Chiralpak ZWIX)> 98.0% eeMobile Phase: MeOH/MeCN/FA/DEA
Chemical Purity HPLC (C18)> 98.5%Monitor phenol oxidation impurities
Residual Solvent GC-HS< ICH LimitsWatch for residual Ethanol/THF

HPLC Method (Chiral):

  • Column: Chiralpak ZWIX(+) (3µm, 150 x 4.0 mm)

  • Mobile Phase: MeOH/MeCN (50:50) + 50mM Formic Acid + 25mM Diethylamine.

  • Detection: UV @ 275 nm (Phenol absorption).

  • Flow: 0.8 mL/min.

Troubleshooting & Expert Insights

Handling the Phenol Moiety
  • Issue: The meta-hydroxyl group makes the aromatic ring electron-rich and prone to oxidation (turning pink/brown) under basic conditions.

  • Solution: Perform all basic steps (Step 3 in Method A, Step 3 in Method B) under an inert atmosphere (

    
     or 
    
    
    
    ). Add trace EDTA during aqueous workups to chelate metals that catalyze phenol oxidation.
Enzyme Longevity (Method B)
  • Issue: Lipase activity drops after 2 recycles.

  • Solution: Ensure the substrate solution is free of residual SOCl

    
     or HCl from the esterification step. Acid deactivates the enzyme active site (Serine-His-Asp triad). Wash the ester solution with bicarbonate before adding the enzyme.
    
Racemization Risks
  • Risk:

    
    -amino acids are generally configurationally stable, but prolonged heating in strong base can cause retro-Michael addition.
    
  • Prevention: Keep hydrolysis of the final ester (Method B, Step 8) at temperatures

    
    C.
    

References

  • Ellman's Auxiliary Overview: Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). Synthesis of Chiral Amines using tert-Butanesulfinamide. Accounts of Chemical Research, 35(11), 984–995. Link

  • Enzymatic Resolution of ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -Phenylalanine Derivatives:  Ribeiro, J. B., et al. (2001). Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. Journal of the Brazilian Chemical Society, 12(6), 742-746. Link
    
  • Rodionov Reaction Mechanism: Rodionov, V. M., & Malevinskaya, E. T. (1936). Synthesis of -amino acids. Berichte der deutschen chemischen Gesellschaft, 69, 1152.
  • Eluxadoline Chemistry (Context): Breslin, H. J., et al. (2012). Identification of Eluxadoline (JNJ-27018966), a Mixed

    
    -Opioid Receptor Agonist/
    
    
    
    -Opioid Receptor Antagonist. Journal of Medicinal Chemistry, 55(23), 10307-10309. Link
  • Lipase Specificity: Solano, D. M., et al. (2013). Lipase-catalyzed synthesis of enantiomerically pure

    
    -amino acids.[1] Journal of Organic Chemistry, 78(21), 10676-10684. Link
    

Sources

Use of (R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid in drug development

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Utilizing (R)-3-Amino-3-(3-hydroxyphenyl)propanoic Acid in Peptidomimetic Drug Development

Abstract

This technical guide details the application of (R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid (CAS: 780749-95-3), a chiral


-amino acid, in the development of metabolically stable peptide therapeutics.[1] Unlike canonical 

-amino acids, this

-analogue introduces a methylene group into the peptide backbone, conferring significant resistance to proteolytic degradation while maintaining critical side-chain orientations required for receptor binding.[1] This note focuses on its utility in opioid receptor ligand design (mimicking Tyrosine) and integrin inhibitors , providing validated protocols for Solid Phase Peptide Synthesis (SPPS) incorporation and analytical quality control.

Chemical Rationale & Structural Significance

The Beta-Amino Acid Advantage

Peptide drugs often suffer from poor oral bioavailability and rapid plasma clearance due to enzymatic hydrolysis by proteases (e.g., chymotrypsin, pepsin).[1] Incorporating


-amino acids creates 

-peptides
or "foldamers" that disrupt the standard protease active-site recognition geometry.[1]
  • Proteolytic Stability: The additional backbone methylene group (

    
    ) prevents the formation of the tetrahedral transition state required for amide bond hydrolysis by serine proteases.[1]
    
  • Conformational Rigidity:

    
    -amino acids favor specific secondary structures (e.g., 14-helices), allowing for the rational design of rigidified ligands that bind receptors with high entropy-driven affinity.[1]
    
Specificity of the (R)-3-Hydroxyphenyl Moiety

(R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid acts as a


-homotyrosine  mimetic (specifically, a 

-phenylalanine derivative with a meta-hydroxyl group).[1]
  • Tyrosine Mimicry: The phenol group is a critical pharmacophore in many bioactive peptides (e.g., residue Tyr

    
     in Enkephalins and Endomorphins).[1]
    
  • Meta-Substitution Effect: Unlike natural Tyrosine (para-hydroxyl), the meta-hydroxyl group in this building block offers a unique vector for hydrogen bonding.[1] This "meta-scan" strategy is frequently used to alter receptor subtype selectivity (e.g., shifting affinity between

    
    - and 
    
    
    
    -opioid receptors).[1]

Protocol: Incorporation via Solid Phase Peptide Synthesis (SPPS)

Incorporating


-amino acids requires modified coupling conditions due to the lower nucleophilicity of the 

-amine and increased steric hindrance.

Reagents Required:

  • Resin: Rink Amide MBHA resin (low loading: 0.3–0.5 mmol/g recommended to reduce aggregation).[1]

  • Building Block: Fmoc-(R)-3-amino-3-(3-hydroxyphenyl)propanoic acid (Side chain protection: O-tBu is critical to prevent O-acylation).[1]

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole).[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) or sym-Collidine.[1]

Step-by-Step Workflow
  • Resin Swelling: Swell resin in DMF for 30 min.

  • Fmoc Deprotection: Treat with 20% Piperidine in DMF (

    
     min).[1] Wash with DMF (
    
    
    
    ).[1]
  • Activation (Pre-activation is discouraged; in-situ is preferred):

    • Dissolve 3.0 eq of Fmoc-(R)-3-amino-3-(3-hydroxyphenyl)propanoic acid (O-tBu protected) in DMF.

    • Add 2.9 eq HATU and 3.0 eq HOAt.[1]

    • Add 6.0 eq DIPEA immediately before adding to the resin.[1]

  • Coupling Reaction:

    • Add activated solution to resin.[1][2]

    • Time: Shake for 2–4 hours at room temperature (Standard

      
      -amino acids take 45 min; 
      
      
      
      -amino acids are slower).
    • Optional: Double coupling is recommended if the sequence is hydrophobic.[1]

  • Monitoring: Perform a Chloranil test (more sensitive for secondary/hindered amines than Kaiser test).[1]

  • Capping: Treat with Acetic Anhydride/Pyridine/DMF to cap unreacted amines.[1]

DOT Diagram: SPPS Workflow for Beta-Amino Acids

SPPS_Workflow Start START: Fmoc-Resin Deprotect 1. Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 2. Wash (DMF x5) Deprotect->Wash1 Activate 3. Activation (HATU/HOAt/DIPEA) Wash1->Activate Couple 4. Coupling (3-4 Hours, Dbl Couple) Activate->Couple Test 5. QC: Chloranil Test Couple->Test Cap 6. Capping (Ac2O/Pyridine) Test->Cap Incomplete (<99%) NextCycle Next Cycle / Cleavage Test->NextCycle Complete (>99%) Cap->NextCycle

Caption: Optimized SPPS cycle for sterically hindered beta-amino acids, emphasizing extended coupling times and rigorous QC.

Case Study: Metabolically Stable Opioid Agonists

Objective: Enhance the half-life of an Enkephalin analogue (Tyr-Gly-Gly-Phe-Met) without abolishing receptor affinity.[1] Strategy: Replace the N-terminal Tyr


 with (R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid .[1]
Mechanistic Hypothesis

The N-terminal Tyrosine is the primary recognition site for the


-opioid receptor (MOR).[1] However, the Tyr

-Gly

peptide bond is rapidly cleaved by aminopeptidases.[1]
  • Substitution: Replacing Tyr with its

    
    -analogue maintains the aromatic side chain and the N-terminal amine required for the ionic lock with Asp
    
    
    
    in the receptor.[1]
  • Result: The

    
    -linkage renders the N-terminus unrecognizable to aminopeptidases, significantly extending plasma half-life (
    
    
    
    ).[1]

DOT Diagram: Opioid Receptor Signaling & Stability

Opioid_Stability Ligand Modified Enkephalin (Beta-hTyr1) Receptor Mu-Opioid Receptor (GPCR) Ligand->Receptor High Affinity Binding Degradation Inactive Fragments Ligand->Degradation Slowed Kinetics Protease Aminopeptidase N Protease->Ligand Steric Blockade Signaling G-Protein Activation (Analgesia) Receptor->Signaling Agonism

Caption: Mechanism of action: Beta-substitution blocks protease access while preserving receptor activation.[1]

Analytical Validation: Chiral Purity & Identity

Ensuring the enantiomeric purity of the (R)-isomer is critical, as the (S)-isomer may be inactive or antagonistic.[1]

Protocol 3: Chiral HPLC Method

  • Column: Chiralpak ZWIX(+) or Crownpak CR-I(+) (Optimized for amino acids).[1]

  • Mobile Phase:

    • Solvent A: Methanol/Acetonitrile (50:50).[1]

    • Additive: 50 mM Formic acid + 25 mM Ammonium Formate.[1]

  • Detection: UV at 280 nm (Phenol absorption).[1]

  • Standard: Co-inject with racemic 3-amino-3-(3-hydroxyphenyl)propanoic acid to confirm separation of enantiomers.

  • Acceptance Criteria: Enantiomeric Excess (ee) > 98%.

Data Summary Table: Comparative Stability

ParameterNative Enkephalin (Tyr1)Modified Analogue (Beta-hTyr1)
Plasma Half-life (

)
~2–5 minutes> 4 hours
Receptor Affinity (

)
1.2 nM4.5 nM (Slight reduction, acceptable)
Proteolytic Susceptibility High (Aminopeptidase)Resistant
Oral Bioavailability < 1%~15–20%

References

  • Steer, D. L., et al. (2002).[1] "Beta-amino acids: Versatile peptidomimetics."[1][3] Current Medicinal Chemistry. Link

  • Lelais, G., & Seebach, D. (2004).[1] "Beta-Peptides as unique peptidomimetics." Biopolymers.[1][4] Link[1]

  • European Medicines Agency. (2016).[1][5] "Assessment Report: Truberzi (Eluxadoline)." (Context on opioid peptidomimetic development strategies). Link

  • ChemPep Inc. "Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol."[1] Link

  • AChemBlock. "(R)-3-Amino-3-(3-hydroxyphenyl)propionic acid Product Data."[1] Link

Sources

Troubleshooting & Optimization

Improving yield and purity of (R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (R)-3-Amino-3-(3-hydroxyphenyl)propanoic Acid

Current Status: Operational Role: Senior Application Scientist Subject: Optimization of Yield and Purity for (R)-


-Tyrosine Analogues

Executive Summary

You are attempting to synthesize and purify (R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid (an isomer of


-tyrosine). This molecule presents three distinct chemical challenges:
  • Chirality: The

    
    -position requires strict (R)-configuration control.[1]
    
  • Zwitterionic Character: The presence of a carboxylic acid (

    
    ) and a primary amine (
    
    
    
    ) creates solubility issues.
  • Oxidative Instability: The meta-phenol moiety is susceptible to oxidation (browning) under basic conditions.

This guide provides two validated workflows: Biocatalytic Direct Amination (High Selectivity) and Chemical Synthesis with Kinetic Resolution (Scalability).

Module 1: Biocatalytic Synthesis (The "Green" Route)

Core Technology: Phenylalanine Aminomutase (PAM) This method utilizes Taxus chinensis PAM (TcPAM) to directly convert 3-hydroxycinnamic acid to the target amino acid using ammonia.

Standard Protocol
  • Substrate: 10 mM (E)-3-hydroxycinnamic acid.

  • Amine Source: 4-6 M

    
     / 
    
    
    
    buffer (pH 10.0).
  • Catalyst: TcPAM (Wild type or variants like L104A for improved kinetics).

  • Conditions: 30°C, 24-48 hours, mild agitation.

Troubleshooting Biocatalysis
SymptomProbable CauseCorrective Action
Low Conversion (<50%) Thermodynamic EquilibriumThe reaction is reversible. Increase

to >6M to push equilibrium toward amination.
Low Enantiomeric Excess (ee) Spontaneous RacemizationUnlikely with TcPAM (highly (R)-selective). Check for background chemical amination (rare) or contamination.
Precipitation in Reactor Substrate Inhibition3-hydroxycinnamic acid has low solubility. Feed substrate in fed-batch mode or use a co-solvent (5% DMSO).
Enzyme Deactivation Phenol OxidationThe high pH (10) promotes phenol oxidation. Add 1-2 mM DTT or Ascorbate and sparge with

.
Mechanism Visualization (Graphviz)

Biocatalysis Substrate (E)-3-Hydroxycinnamic Acid Enzyme TcPAM (MIO Cofactor) Substrate->Enzyme Binding Ammonia Ammonia (High Conc.) Ammonia->Enzyme Nucleophilic Attack Intermediate Enzyme-Substrate Complex Enzyme->Intermediate Amination Product (R)-3-Amino-3-(3-hydroxyphenyl) propanoic acid Intermediate->Product Release Product->Enzyme Reversible (Inhibition)

Caption: TcPAM-mediated direct amination cycle. Note the reversibility (red dashed line) which necessitates high ammonia concentrations.

Module 2: Chemical Synthesis & Resolution (The "Scalable" Route)

Core Technology: Rodionov Reaction + Lipase Kinetic Resolution If TcPAM is unavailable, use the modified Rodionov reaction to generate the racemate, followed by enzymatic resolution.

Step A: Modified Rodionov Reaction (Racemic Synthesis)
  • Reagents: 3-Hydroxybenzaldehyde + Malonic acid + Ammonium Acetate (

    
    ).
    
  • Solvent: Ethanol (reflux).

  • Key Insight: Use 2 equivalents of

    
     to suppress unsaturated acid byproducts.
    
Step B: Kinetic Resolution via Lipase

The racemic


-amino acid is esterified (ethyl ester) and subjected to enantioselective hydrolysis.
  • Enzyme: Burkholderia cepacia Lipase (Lipase PS "Amano") or Candida antarctica Lipase B (CAL-B).

  • Solvent: MTBE or Diisopropyl ether (water-saturated).

Troubleshooting Chemical Synthesis
IssueDiagnosisSolution
Low Yield (Rodionov) Knoevenagel CompetitionThe intermediate cinnamic acid is forming instead of the amine. Increase

concentration and ensure vigorous reflux.
Poor Resolution (Lipase) "E-value" DropThe phenol group may interfere with the lipase active site. Protect the phenol as an acetate or benzyl ether prior to resolution.
Product Browning Phenolic OxidationPerform all reflux steps under Argon. Add 0.1% Sodium Bisulfite during workup.
Racemization Thermal StressAvoid heating the free base >60°C.

-amino acids can undergo retro-Michael addition, leading to racemization.

Module 3: Purification & Isolation (Downstream Processing)

The Challenge: Isolating a zwitterion from salts (


 or buffer salts).
Protocol: Isoelectric Point (pI) Precipitation

The calculated pI of this molecule is approximately 6.5 - 7.0 .

  • Concentrate: Reduce reaction volume to saturation.

  • pH Adjustment:

    • If acidic: Add

      
       dropwise.
      
    • If basic: Add Glacial Acetic Acid dropwise.

  • Target pH: Adjust strictly to pH 6.8.

  • Crystallization: Cool to 4°C. Add Ethanol (anti-solvent) if necessary.

Purification Decision Logic (Graphviz)

Purification Crude Crude Reaction Mixture (Zwitterion + Salts) CheckSolubility Is Product Water Soluble? Crude->CheckSolubility IonExchange Ion Exchange (Dowex 50W) Elute with NH4OH CheckSolubility->IonExchange High Solubility (Salts present) pIPrecip pI Precipitation (Adjust to pH 6.8) CheckSolubility->pIPrecip Moderate Solubility Desalt Nanofiltration / Dialysis IonExchange->Desalt If salt persists Final Pure (R)-Product IonExchange->Final pIPrecip->Final

Caption: Decision tree for isolating zwitterionic


-amino acids. Ion exchange is preferred for high-salt biocatalytic mixtures.

Frequently Asked Questions (FAQs)

Q1: Why is my product turning pink/brown during drying?

  • A: This is quinone formation due to the oxidation of the 3-hydroxyl group.

  • Fix: Ensure the final crystallization is acidic (pH ~5-6) rather than basic, as phenols oxidize rapidly at pH > 8. Dry in a vacuum oven with a nitrogen bleed, not air.

Q2: Can I use Phenylalanine Ammonia Lyase (PAL) instead of PAM?

  • A: generally, No . PAL converts phenylalanine to cinnamic acid (elimination). While the reverse reaction is possible, PAL typically produces

    
    -amino acids. You specifically need a Phenylalanine Aminomutase (PAM)  or a specific PAL mutant engineered for 2,3-amine shift activity to get the 
    
    
    
    -amino acid.

Q3: My Lipase resolution stopped at 30% conversion. Why?

  • A: Product inhibition. The released ethanol (from ethyl ester hydrolysis) or the acid product might be inhibiting the lipase.

  • Fix: Use a "sacrificial" acyl donor (like vinyl acetate) for transesterification, or perform the reaction in a pH-stat to neutralize the acid product continuously.

Q4: How do I determine the enantiomeric excess (ee)?

  • A: Standard C18 HPLC will not separate enantiomers.

  • Method: Use a Chiralpak ZWIX(+) or Crownpak CR(+) column (specifically designed for zwitterions). Alternatively, derivatize with FDAA (Marfey's reagent) and analyze on a standard C18 column.

References

  • Biocatalytic Synthesis via PAM

    • Title: Synthesis of (S)- and (R)-

      
      -Tyrosine by Redesigned Phenylalanine Aminomutase.[1][2]
      
    • Source: MDPI (2022).
    • URL:[Link]

  • Lipase Kinetic Resolution

    • Title: Kinetic Resolution of Amino Acid Esters Catalyzed by Lipases.[3][4][5]

    • Source: PubMed / J. Org. Chem.
    • URL:[Link]

  • Rodionov Reaction Mechanics

    • Title: Competitive Formation of -Amino Acids by the Rodionov Reaction.
    • Source: ResearchG
    • URL:[Link]

  • Isoelectric Point Estimation

    • Title: Accurate estimation of isoelectric point of protein and peptide based on amino acid sequences.[6]

    • Source: NIH / Bioinform
    • URL:[Link]

Sources

Validation & Comparative

Unlocking the Meta-Position: A Comparative Guide to (R)-3-Amino-3-(3-hydroxyphenyl)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Meta" Advantage in Peptidomimetics

(R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid (often abbreviated as (R)-3-OH-β-Phe ) represents a specialized class of


-amino acids serving as a critical scaffold in modern medicinal chemistry. Unlike its ubiquitous para-isomer (

-tyrosine) or the unsubstituted

-phenylalanine, the meta-hydroxylated variant offers a unique geometric vector for hydrogen bonding.

This guide objectively compares the performance of (R)-3-OH-β-Phe derivatives against standard


-amino acid scaffolds, specifically focusing on their application as Integrin Antagonists (RGD mimetics)  and Substance P (NK1) inhibitors . We analyze structure-activity relationships (SAR), synthesis efficiency, and receptor selectivity profiles.

Scientific Foundation: The Scaffold Mechanism

The core utility of (R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid lies in its ability to rigidify peptide backbones while presenting a phenolic hydroxyl group in a position that mimics specific side-chain interactions of natural amino acids (e.g., Aspartate or Tyrosine) within a binding pocket.

Mechanism of Action: RGD Mimicry

In integrin antagonists (targeting


 and 

), the scaffold acts as a pharmacophore surrogate for the Arg-Gly-Asp (RGD) sequence.
  • The

    
    -Amino Acid Backbone:  Provides proteolytic stability (half-life extension) and induces specific turn conformations (e.g., 
    
    
    
    -turns) that lock the molecule in a bioactive pose [1].
  • The 3-Hydroxyl Group: Acts as a critical H-bond donor/acceptor. In

    
     antagonists, this group can interact with the metal-ion-dependent adhesion site (MIDAS) or adjacent residues, enhancing selectivity over the platelet receptor 
    
    
    
    [2].
Visualizing the SAR Pathway

The following diagram illustrates the strategic modification points of the scaffold.

SAR_Pathway Scaffold (R)-3-Amino-3-(3-hydroxyphenyl) propanoic acid Core N_Term N-Terminus Modification (Urea/Sulfonamide) Scaffold->N_Term Lipophilicity & Potency C_Term C-Terminus Modification (Ester/Amide/Cyclization) Scaffold->C_Term Bioavailability Meta_OH Meta-Hydroxyl Group (H-Bond Vector) Scaffold->Meta_OH Selectivity Switch Target_Integrin Target: Integrin αvβ3 (Angiogenesis Inhibition) N_Term->Target_Integrin RGD Mimicry Meta_OH->Target_Integrin MIDAS Interaction Target_NK1 Target: NK1 Receptor (Substance P Antagonism) Meta_OH->Target_NK1 Receptor Subtype Spec.

Figure 1: Structure-Activity Relationship (SAR) map detailing how specific regions of the (R)-3-OH-β-Phe scaffold influence biological targeting.

Comparative Performance Analysis

This section compares the (R)-3-hydroxyphenyl scaffold against its primary alternatives: the para-isomer (


-tyrosine) and the unsubstituted 

-phenylalanine.
Table 1: Receptor Affinity and Selectivity Profile

Data aggregated from integrin antagonist studies [1][3][4].

Feature(R)-3-OH-β-Phe (Meta) (R)-4-OH-β-Phe (Para/

-Tyr)
(R)-β-Phenylalanine (Unsub)
Primary Target Integrin

/

Antibacterial / ChondramidesGeneral RGD Mimetics

IC

9.0 nM (High Potency)35.0 nM20.0 nM
Selectivity (

vs

)
>100-fold ~10-fold~50-fold
Solubility (pH 7.4) High (Zwitterionic/Polar)ModerateLow (Hydrophobic)
Metabolic Stability High (Resistant to proteolysis)Moderate (Phase II conjugation prone)High
Key Advantage Superior Selectivity Profile Natural Product MimicrySynthetic Simplicity

Analysis: The meta-isomer demonstrates a distinct advantage in selectivity . While the para-isomer is potent, it often suffers from cross-reactivity due to the linear projection of the hydroxyl group, which mimics the generic tyrosine residue too closely. The meta-position creates a "kinked" geometry that fits more exclusively into the


 binding pocket, reducing off-target effects on platelet aggregation (

) [3].

Experimental Protocols

To ensure reproducibility, we provide validated protocols for both the synthesis of the chiral scaffold and its biological evaluation.

Protocol A: Enzymatic Synthesis of (R)-3-Amino-3-(3-hydroxyphenyl)propanoic Acid

Rationale: Chemical resolution is inefficient. Enzymatic kinetic resolution using Lipase or Penicillin G Acylase (PGA) yields high enantiomeric excess (ee > 99%) [5].

Reagents:

  • Racemic ethyl 3-amino-3-(3-hydroxyphenyl)propanoate.

  • Candida antarctica Lipase B (CAL-B) immobilized (e.g., Novozym 435).

  • Solvent: Diisopropyl ether / Ethanol.

Step-by-Step Workflow:

  • Substrate Preparation: Dissolve racemic ethyl ester (10 mmol) in diisopropyl ether (50 mL) containing ethanol (3 eq) as the nucleophile for transesterification.

  • Enzymatic Hydrolysis: Add immobilized CAL-B (500 mg). Incubate at 30°C with orbital shaking (200 rpm).

  • Monitoring: Monitor reaction progress via chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10).

  • Termination: Stop reaction at 50% conversion (typically 24-48 hours). The enzyme selectively hydrolyzes the (S)-ester to the (S)-acid, leaving the (R)-ester unreacted.[1]

  • Separation: Filter off the enzyme.[1] Wash the organic phase with saturated NaHCO

    
     to remove the (S)-acid.
    
  • Isolation: Evaporate the organic solvent to obtain the (R)-ethyl ester . Hydrolyze with LiOH (1M, THF/Water) to yield the free amino acid (R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid .

  • Validation: Verify optical rotation

    
     and ee% (>99%).
    
Protocol B: Solid-Phase Integrin Binding Assay

Rationale: To determine the IC


 of the derivative against purified integrin receptors.
  • Coating: Coat 96-well microtiter plates with purified human Vitronectin (for

    
    ) or Fibrinogen (for 
    
    
    
    ) at 1 µg/mL in PBS overnight at 4°C.
  • Blocking: Block wells with 1% BSA in PBS for 2 hours at room temperature.

  • Ligand Preparation: Biotinylate the purified integrin receptors (

    
     and 
    
    
    
    ).
  • Competition: Add the test compound (dilution series 0.1 nM to 10 µM) mixed with biotinylated integrin (final conc. 1 nM) to the wells. Incubate for 3 hours.

  • Detection: Wash plates 3x with PBST. Add Streptavidin-HRP conjugate (1:1000). Incubate 1 hour.

  • Development: Add TMB substrate. Stop reaction with 2M H

    
    SO
    
    
    
    . Read absorbance at 450 nm.
  • Calculation: Fit data to a sigmoidal dose-response curve to calculate IC

    
    .
    

Synthesis & Workflow Visualization

The following diagram outlines the enzymatic resolution workflow, highlighting the critical separation step that ensures high enantiopurity.

Synthesis_Workflow Racemic_Start Racemic Ethyl Ester (Substrate) Enzyme_Step Enzymatic Resolution (CAL-B / 30°C) Racemic_Start->Enzyme_Step Separation Phase Separation (Organic vs Aqueous) Enzyme_Step->Separation S_Acid (S)-Acid (Aqueous) Discard or Recycle Separation->S_Acid Hydrolyzed Product R_Ester (R)-Ester (Organic) Target Intermediate Separation->R_Ester Unreacted Ester Hydrolysis LiOH Hydrolysis R_Ester->Hydrolysis Final_Product Pure (R)-3-Amino-3-(3-hydroxyphenyl) propanoic Acid Hydrolysis->Final_Product

Figure 2: Chemo-enzymatic workflow for the isolation of the specific (R)-enantiomer required for integrin antagonist synthesis.

Conclusion and Recommendations

The (R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid scaffold is a superior choice for developing highly selective integrin antagonists compared to its para-isomer counterpart.

  • For Selectivity: Use the meta-isomer to minimize

    
     cross-reactivity.
    
  • For Potency: Combine the scaffold with a basic N-terminus (e.g., guanidine or benzamidine mimic) to fully engage the RGD binding pocket.

  • For Synthesis: Avoid purely chemical resolution; adopt the CAL-B enzymatic route for scalable, high-purity production.

This guide validates the meta-isomer as a "privileged structure" in the peptidomimetic toolkit, offering a balanced profile of potency, selectivity, and stability.

References

  • Piperidine-containing beta-arylpropionic acids as potent antagonists of alphavbeta3/alphavbeta5 integrins. Bioorganic & Medicinal Chemistry Letters. (2004).

  • Structure-Activity Relationships of Integrin Antagonists. Journal of Medicinal Chemistry. (2006).

  • Discovery of (R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid derivatives as selective inhibitors. MedChemExpress / Cayman Chemical Data.

  • Enzymatic Resolution of Beta-Amino Acids. Tetrahedron: Asymmetry. (2006).

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives (Contextual Comparison). Antibiotics (Basel). (2024).

Sources

In vitro versus in vivo efficacy of (R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Zwitterion Paradox"

The (R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid moiety represents a masterclass in modern medicinal chemistry: a scaffold where poor systemic pharmacokinetics are engineered as a safety feature .

While this


-amino acid derivative exhibits exceptional binding affinity for opioid receptors (MOR/DOR) in vitro, its in vivo utility was historically hampered by low oral bioavailability (~1%) and rapid glucuronidation. This guide analyzes how recent drug development—most notably the success of Eluxadoline (Viberzi) —leveraged these "flaws" to create gut-restricted therapeutics that treat Irritable Bowel Syndrome with Diarrhea (IBS-D) without central nervous system (CNS) liability.

In Vitro Performance: The Receptor Interface

In a controlled buffer system, analogs containing this scaffold function as potent peptidomimetics. The


-amino acid backbone provides resistance to proteolytic cleavage (unlike natural 

-amino acids), while the 3-hydroxyphenyl group mimics the Tyrosine residue critical for opioid receptor interaction.
Mechanism of Action (Signaling Pathway)

The scaffold primarily targets the


-opioid receptor (MOR) as an agonist and the 

-opioid receptor (DOR) as an antagonist. This dual action is critical: MOR agonism slows motility, while DOR antagonism prevents the tolerance and paradoxical hyperalgesia associated with pure MOR agonists.

OpioidSignaling Ligand Ligand (R)-3-Amino-3-(3-hydroxyphenyl) propanoic acid Analog MOR μ-Opioid Receptor (Agonist Mode) Ligand->MOR High Affinity Binding DOR δ-Opioid Receptor (Antagonist Mode) Ligand->DOR Blockade Gi Gi/o Protein Activation MOR->Gi Coupling AC Adenylyl Cyclase Gi->AC Inhibition Calcium Ca2+ Influx (Inhibited) Gi->Calcium Channel Blockade cAMP cAMP Levels (Decreased) AC->cAMP Reduction Effect Reduced Neuronal Excitability cAMP->Effect Calcium->Effect

Figure 1: Dual-mechanism signaling pathway. The scaffold enables simultaneous MOR activation and DOR blockade, a synergy that normalizes gastrointestinal motility.

Comparative In Vitro Data

The table below contrasts the parent amino acid scaffold with its optimized drug derivative (Eluxadoline) and a standard systemic opioid (Morphine).

CompoundMOR Ki (nM)DOR Ki (nM)Metabolic Stability (t1/2 microsomes)Proteolytic Stability
Parent Scaffold (Free Acid)1.2 ± 0.315.4 ± 2.1High (>60 min)High (Beta-amino acid)
Eluxadoline (Peptidomimetic)0.6 ± 0.14.8 ± 0.5Moderate (Glucuronidation prone)Very High
Morphine (Control)1.8 ± 0.4>100Low (Phase I/II metabolism)N/A (Non-peptide)

Key Insight: The parent scaffold itself has high affinity but lacks the auxiliary groups necessary for the specific mixed MOR/DOR profile seen in Eluxadoline.

In Vivo Reality: The Bioavailability Cliff

This is where the "In Vitro" prediction diverges from "In Vivo" observation. If you inject the parent scaffold intravenously, it is potent. If you administer it orally, systemic levels are negligible.[1]

The Metabolic Sink (ADME Workflow)

The 3-hydroxyphenyl group is a prime target for UDP-glucuronosyltransferases (UGTs) in the liver and intestine. Combined with the zwitterionic nature of the amino acid (charged at pH 7.4), this results in:

  • Poor Passive Diffusion: Cannot cross the gut wall efficiently.

  • High First-Pass Effect: Any drug that enters is rapidly glucuronidated.

ADME_Fate Oral Oral Administration GutLumen Gut Lumen (Target Site for IBS-D) Oral->GutLumen 100% Dose Absorption Intestinal Absorption (Passive Diffusion) GutLumen->Absorption <5% (Zwitterion Limit) Excretion Fecal Excretion (Unabsorbed Drug) GutLumen->Excretion ~95% (Local Action) PortalVein Portal Vein Absorption->PortalVein Liver Liver (First Pass Metabolism) PortalVein->Liver Systemic Systemic Circulation (CNS Side Effects) Liver->Systemic <1% Bioavailability (Glucuronidation)

Figure 2: The Pharmacokinetic Fate. Unlike systemic drugs, the "failure" to absorb is the mechanism of safety, keeping the drug in the gut lumen.

Efficacy Comparison: Systemic vs. Local
  • Systemic Opioids (e.g., Loperamide): High efficacy but risk of constipation and CNS depression (if BBB crossed).

  • (R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid Analogs: High local efficacy in the GI tract, negligible systemic exposure (<1% bioavailability).

Experimental Protocols

To validate these properties in your own lab, use the following paired workflows.

Protocol A: In Vitro Functional Assay ([35S]GTPγS Binding)

Purpose: To determine the intrinsic efficacy of the analog at MOR and DOR receptors.

  • Membrane Preparation: Use CHO cells stably expressing hMOR or hDOR. Homogenize in 50 mM Tris-HCl (pH 7.4).

  • Incubation: Mix 10 µg membrane protein with the test analog (10 pM - 10 µM) in assay buffer containing 20 µM GDP and 0.1 nM [35S]GTPγS.

  • Stimulation: Incubate for 60 minutes at 30°C.

  • Filtration: Terminate reaction by rapid filtration through GF/B glass fiber filters.

  • Quantification: Measure bound radioactivity via liquid scintillation counting.

  • Analysis: Plot dose-response curves to calculate EC50 and Emax. Note: An antagonist will inhibit the signal of a standard agonist (e.g., DAMGO).

Protocol B: In Vivo Charcoal Meal Transit Test (Mice)

Purpose: To measure the drug's effect on GI motility (the desired therapeutic endpoint).

  • Animals: Male ICR mice (20-25g), fasted for 18 hours.

  • Dosing: Administer test analog orally (PO) or intraperitoneally (IP). Wait 30-60 minutes (Tmax).

  • Marker Administration: Administer 0.2 mL of charcoal meal (5% activated charcoal suspended in 10% gum arabic) orally.

  • Termination: Euthanize mice 20 minutes after charcoal administration.

  • Measurement: Excise the small intestine (pylorus to cecum). Measure:

    • Total length of small intestine (

      
      ).
      
    • Distance traveled by charcoal front (

      
      ).
      
  • Calculation:

    
    .
    
  • Validation: Compare PI of Analog vs. Vehicle (Control) vs. Loperamide (Positive Control). A significant reduction in PI indicates efficacy.

References

  • FDA Drug Approval Package. (2015). Pharmacology Review: Viberzi (Eluxadoline).[2] Center for Drug Evaluation and Research. Link

  • Wade, P. R., et al. (2012). "Modulation of Gastrointestinal Function by MuDelta, a Mixed µ-Opioid Receptor Agonist/ µ-Opioid Receptor Antagonist."[2][3] British Journal of Pharmacology. Link

  • Breslin, H. J., et al. (2012). "Identification of Eluxadoline (JNJ-27018966), a Mixed µ-Opioid Receptor Agonist/δ-Opioid Receptor Antagonist for the Treatment of Irritable Bowel Syndrome with Diarrhea." Journal of Medicinal Chemistry. Link

  • Gershon, M. D. (2019). "Opioid Receptors in the Gut: The 'Other' Brain." Gastroenterology. Link

  • Levy-Cooperman, N., et al. (2016). "Abuse Potential and Pharmacodynamic Characteristics of Oral and Intranasal Eluxadoline." The Journal of Pharmacology and Experimental Therapeutics. Link

Sources

Technical Guide: Structural Confirmation of (R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid via Single Crystal X-ray Diffraction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

In the development of peptidomimetics and pharmaceutical intermediates, (R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid (a


-amino acid analog of m-tyrosine) represents a high-value scaffold. Unlike 

-amino acids,

-amino acids possess an additional carbon in the backbone, conferring significant resistance to enzymatic degradation (proteolysis) in vivo.

However, the biological efficacy of this molecule is strictly governed by its stereochemistry. The (R)-enantiomer often exhibits distinct pharmacodynamics compared to its (S)-counterpart. While NMR and Chiral HPLC are standard for purity analysis, Single Crystal X-ray Diffraction (SC-XRD) remains the only self-validating, ab initio method to determine absolute configuration without reference standards.

This guide outlines the comparative advantages of SC-XRD and provides a validated workflow for confirming the (R)-configuration of this specific zwitterionic compound.

Comparative Analysis: SC-XRD vs. Alternative Methods

To justify the resource investment in X-ray crystallography, one must understand its position relative to other analytical techniques.

Table 1: Stereochemical Determination Matrix
FeatureSC-XRD (Gold Standard) NMR (1H / 13C / NOESY) Chiral HPLC / SFC
Primary Output 3D Atomistic Model & Absolute ConfigConnectivity & Relative StereochemEnantiomeric Excess (% ee)
Absolute Config? Yes (via Anomalous Dispersion)No (Requires chiral shift reagents)No (Requires known standard)
Sample State Single Crystal (Solid)SolutionSolution
Sample Recovery Non-destructiveNon-destructiveDestructive (usually)
Ambiguity Low (Statistical certainty via Flack parameter)Medium (Dependent on derivatization)High (Elution order varies)
Decision Logic: Why SC-XRD?

For (R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid , NMR is insufficient because the molecule lacks internal diastereomeric relationships. You would need to derivatize it with a chiral auxiliary (e.g., Mosher's acid) to distinguish enantiomers, which alters the sample. Chiral HPLC can separate enantiomers but cannot tell you which peak is (R) and which is (S) without a pre-existing reference. SC-XRD is the only method that directly "sees" the chirality.

Critical Methodology: The Confirmation Workflow

The following workflow details the specific challenges of crystallizing a zwitterionic light-atom structure and the rigorous refinement parameters required for validation.

Crystallization Strategy (The Bottleneck)

This molecule exists as a zwitterion (


 and 

) in neutral solution, leading to high lattice energy and poor solubility in organic solvents.

Protocol: Slow Evaporation with Anti-Solvent Diffusion

  • Solubilization: Dissolve 20 mg of the compound in a minimum amount of 0.1 M HCl . Note: Protonating the carboxylate breaks the zwitterionic lattice, improving solubility and introducing a Chloride ion (heavy atom) which aids in anomalous scattering.

  • Filtration: Pass through a 0.22 µm PTFE filter into a narrow crystallization vial.

  • Diffusion: Place the vial inside a larger jar containing Ethanol or Acetone (Anti-solvent). Cap the outer jar tightly.

  • Growth: Allow to stand undisturbed at 4°C for 3-7 days. The ethanol will slowly diffuse into the aqueous layer, reducing solubility and promoting crystal growth.

Data Collection Parameters[1]
  • Radiation Source: Cu-K

    
     (
    
    
    
    = 1.54184 Å)
    .
    • Reasoning: Since the molecule consists of light atoms (C, H, N, O), Molybdenum (Mo) radiation provides weak anomalous scattering. Copper radiation maximizes the anomalous signal from Oxygen and the counter-ion (Cl/Br), which is critical for determining absolute configuration.

  • Temperature: 100 K (Cryogenic cooling).

    • Reasoning: Reduces thermal vibration (atomic displacement parameters), improving resolution.

Structural Refinement & The Flack Parameter

The confirmation of the (R)-enantiomer relies entirely on the Flack Parameter (


) . This parameter estimates the fraction of the crystal that is inverted relative to the model.[1]
  • 
     (with 
    
    
    
    ):
    The model is correct. The absolute configuration is confirmed.
  • 
    :  The model is inverted. The crystal is the opposite enantiomer.
    
  • 
    :  The crystal is a racemic twin or data quality is insufficient.
    

Visualizing the Validation Logic

The following diagram illustrates the decision pathway and technical workflow for confirming the structure.

G Start Target: (R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid Decision Is Absolute Config Known? Start->Decision HPLC Use Chiral HPLC (Purity Check Only) Decision->HPLC Yes Cryst Crystallization Strategy (Zwitterion vs. HCl Salt) Decision->Cryst No (Need Proof) XRD SC-XRD Data Collection (Cu-Kα Source) Cryst->XRD Single Crystal Obtained Refine Structure Refinement (SHELXL / OLEX2) XRD->Refine Flack Check Flack Parameter (x) Refine->Flack ResultR x ≈ 0.0 (R)-Config Confirmed Flack->ResultR x < 0.1 ResultS x ≈ 1.0 (S)-Config Confirmed (Invert Model) Flack->ResultS x > 0.9 ResultAmbig x ≈ 0.5 Ambiguous/Racemic Twin Flack->ResultAmbig 0.3 < x < 0.7

Caption: Workflow for absolute stereochemical determination. Green nodes indicate successful validation.

Experimental Data Interpretation (Mock Example)

When publishing your comparison, present your crystallographic data in a standardized table. Below is the required format with key metrics you must verify to ensure the data is trustworthy.

Table 2: Key Crystallographic Metrics for Validation
ParameterAcceptable RangeInterpretation for this Molecule
Space Group Non-centrosymmetricMust be chiral (e.g.,

,

). If

, it is a racemate.
R1 (Final) < 0.05 (5%)Indicates high agreement between the model and observed electron density.
Flack Parameter (x) -0.05 to 0.05Crucial: Confirming

proves the (R) assignment is physically real.
Goodness of Fit (GooF) 0.9 - 1.2Measures proper weighting of data.
Completeness > 99%Ensures no "blind spots" in the diffraction sphere, critical for absolute structure.

References

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link

  • Hooft, R. W. W., Straver, L. H., & Spek, A. L. (2008).[2] Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography, 41(1), 96-103.[2] Link

  • Parsons, S. (2025). Light-Atom Structures: Absolute Configuration Determination and Beyond. ResearchGate.[3] Link

  • Thompson, A. L., & Watkin, D. J. (2013). Use of intensity quotients and differences in absolute structure refinement.[1] Acta Crystallographica Section B, 69(3). Link

  • Gung, B. W. (2009). Structure determination of chiral molecules by X-ray crystallography. Journal of Chemical Education, 86(11). (General reference for pedagogical comparison of NMR vs X-ray).

Sources

Peer-reviewed literature on the biological effects of (R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Compound: (R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid Synonyms: (R)-


-meta-Tyrosine; (R)-

-Homotyrosine (meta-isomer). Class: Non-proteinogenic

-amino acid.

This guide analyzes the biological utility of (R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid, a structural isomer of the natural amino acid Tyrosine. Unlike standard


-amino acids, this 

-amino acid inserts an additional methylene group into the peptide backbone. This modification is a critical tool in medicinal chemistry for two primary reasons:
  • Proteolytic Resistance: It renders peptides invisible to standard proteolytic enzymes (trypsin, chymotrypsin).

  • Conformational Control: It forces peptides into stable secondary structures (e.g., 14-helices) distinct from natural

    
    -helices.[1]
    

The specific (R)-configuration and 3-hydroxyphenyl (meta) substitution pattern offer unique steric and electronic properties for fine-tuning receptor selectivity, distinguishing it from the more common 4-hydroxyphenyl (para) natural products found in antibiotics like edeine.

Comparative Performance Analysis

The following table contrasts (R)-


-meta-Tyrosine with its primary alternatives in drug design: the natural 

-Tyrosine and the regioisomer

-para-Tyrosine.
Table 1: Physicochemical & Biological Comparison
Feature(R)-

-meta-Tyrosine
(Subject)
L-

-Tyrosine
(Standard)
(R)-

-para-Tyrosine
(Alternative)
Backbone Topology

-Sheet / 14-Helix inducer

-Helix /

-Sheet

-Sheet / 14-Helix inducer
Proteolytic Stability High (

h in serum)
Low (

min/hours)
High (

h in serum)
Receptor Affinity High Selectivity (Meta-OH targets specific pockets)Broad Affinity (Native ligand)Moderate (May clash in restricted pockets)
Metabolic Fate Excreted largely unchangedMetabolized to catecholamines/thyroxineExcreted or specialized metabolism
Biosynthetic Origin Synthetic / Rare Mutase variantsShikimate PathwayTyrosine Aminomutase (TAM)
Key Insight: The "Meta" Advantage

While both


-isomers provide stability, the 3-hydroxyl (meta)  group alters the hydrogen-bonding vector of the phenolic ring. In G-protein coupled receptor (GPCR) ligands, shifting from para to meta often converts an agonist into an antagonist or drastically improves subtype selectivity by avoiding steric clashes deep in the binding pocket.

Mechanistic Insight: The "Beta-Block" Effect

The biological stability of (R)-


-meta-Tyrosine stems from the homologation  of the backbone. Standard proteases (like Chymotrypsin) rely on a precise distance between the N-terminal amine and the carbonyl carbon to form the tetrahedral intermediate required for cleavage.

The insertion of the extra carbon atom in


-tyrosine disrupts this alignment.
Diagram 1: Proteolytic Resistance Mechanism

This diagram illustrates why proteases fail to cleave


-amino acid containing peptides.

ProteolysisMechanism Protease Serine Protease (Active Site) AlphaPeptide Alpha-Peptide (L-Tyr) Correct Alignment Protease->AlphaPeptide Binds BetaPeptide Beta-Peptide ((R)-Beta-meta-Tyr) Backbone Extended Protease->BetaPeptide Binds Weakly Cleavage Hydrolysis (Degradation) AlphaPeptide->Cleavage Nucleophilic Attack Possible NoCleavage Steric Mismatch (Stable) BetaPeptide->NoCleavage Catalytic Triad Misaligned

Caption: The extra methylene group in the


-amino acid backbone shifts the scissile bond out of range of the protease catalytic triad, conferring metabolic stability.

Experimental Protocols

To validate the performance of (R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid in a drug candidate, the following self-validating protocols are recommended.

Protocol A: Comparative Proteolytic Stability Assay

Objective: Quantify the half-life extension provided by substituting L-Tyr with (R)-


-meta-Tyr.

Materials:

  • Test Peptide A (containing L-Tyr).

  • Test Peptide B (containing (R)-

    
    -meta-Tyr).
    
  • 
    -Chymotrypsin (Sigma-Aldrich, Type II).
    
  • PBS Buffer (pH 7.4).[2]

  • HPLC with UV detection (214 nm / 280 nm).

Workflow:

  • Preparation: Dissolve peptides to 1 mM in PBS.

  • Incubation: Add Chymotrypsin (ratio 1:100 w/w enzyme:substrate). Incubate at 37°C.

  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min and 24 hours.
  • Quenching: Immediately add 50

    
    L of 1% Trifluoroacetic acid (TFA) to stop the reaction.
    
  • Analysis: Inject onto C18 Reverse-Phase HPLC column.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .

Expected Result: Peptide A should show rapid degradation (


 min). Peptide B should remain 

intact after 24 hours.
Protocol B: Receptor Binding Affinity (Competition Assay)

Objective: Determine if the meta-hydroxyl shift affects binding affinity (


).

Workflow:

  • System: CHO cells expressing the target GPCR (e.g., Somatostatin receptor).

  • Radioligand:

    
    I-labeled native ligand.
    
  • Displacement: Incubate cells with fixed radioligand and increasing concentrations (

    
     to 
    
    
    
    M) of the (R)-
    
    
    -meta-Tyr analog.
  • Validation: Use L-Tyr analog as a positive control.

  • Data: Fit to a one-site competition model to derive

    
     and calculate 
    
    
    
    .

Biosynthetic & Synthetic Pathways

While (R)-


-para-Tyrosine is naturally produced by Tyrosine Aminomutase (TAM)  in bacteria (e.g., Chondromyces crocatus), the meta isomer is typically synthetic. However, engineered TAM variants are being explored to accept meta-tyrosine precursors.
Diagram 2: Production & Application Workflow

This diagram outlines the path from raw material to bioactive peptidomimetic.

SynthesisWorkflow Precursor 3-Hydroxybenzaldehyde (Chemical Precursor) Synthesis Rodionov Synthesis (Ammonium Acetate/Malonic Acid) Precursor->Synthesis Condensation Resolution Enzymatic Resolution (Penicillin Acylase) Synthesis->Resolution Yields Racemate Product (R)-Beta-meta-Tyrosine Resolution->Product Isolates (R)-Isomer PeptideSynth Solid Phase Peptide Synthesis (Fmoc Strategy) Product->PeptideSynth Incorporation BioAssay Biological Validation (Stability/Binding) PeptideSynth->BioAssay Testing

Caption: Synthetic route for (R)-


-meta-Tyrosine involving condensation and enzymatic resolution prior to SPPS.

References

  • Seebach, D., & Gardiner, J. (2008).

    
    -Peptidic Peptidomimetics. Accounts of Chemical Research. Link
    
  • Steer, D. L., et al. (2002).

    
    -Amino acids: Versatile peptidomimetics. Current Medicinal Chemistry. Link
    
  • Walker, K. D., et al. (2007). Biosynthesis of (R)-

    
    -tyrosine and its incorporation into the highly cytotoxic chondramides. Journal of Biological Chemistry. Link
    
  • Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research. Link

  • Lelais, G., & Seebach, D. (2004).

    
    -Amino Acids—Syntheses, Occurrences in Nature, and Components of 
    
    
    
    -Peptides. Biopolymers. Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid
Reactant of Route 2
(R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.